Bromoacetamido-PEG3-C2-Boc

PROTAC Linker Thiol Conjugation Reaction Kinetics

Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromoacetamido group and a Boc-protected carboxyl group separated by a three-unit PEG spacer (PEG3). The bromoacetamido group enables chemoselective thiol conjugation via nucleophilic substitution, while the Boc group provides orthogonal protection for downstream conjugation.

Molecular Formula C15H28BrNO6
Molecular Weight 398.29 g/mol
CAS No. 1807537-33-2
Cat. No. B606374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG3-C2-Boc
CAS1807537-33-2
SynonymsBromoacetamido-PEG3-t-butyl ester
Molecular FormulaC15H28BrNO6
Molecular Weight398.29 g/mol
Structural Identifiers
InChIInChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18)
InChIKeyQAQLZWBWKHLATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2) for PROTAC and ADC Linker Procurement


Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromoacetamido group and a Boc-protected carboxyl group separated by a three-unit PEG spacer (PEG3). The bromoacetamido group enables chemoselective thiol conjugation via nucleophilic substitution, while the Boc group provides orthogonal protection for downstream conjugation . Its molecular weight is 398.29 g/mol with a calculated LogP of 0.7 [1]. The compound is primarily utilized as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and can also be applied in the construction of antibody-drug conjugates (ADCs) .

Why Generic PEG Linker Substitution Fails for Bromoacetamido-PEG3-C2-Boc in PROTAC and Bioconjugation Workflows


Generic substitution among PEG-based linkers is not feasible due to the specific reactivity profile of the bromoacetamido group relative to other electrophiles, the critical influence of PEG spacer length on conjugate solubility and target engagement, and the orthogonal Boc protection required for multi-step synthetic sequences. The bromoacetamido group exhibits distinct pH-dependent thiol reactivity compared to maleimide or iodoacetamide functionalities, affecting conjugation efficiency and byproduct formation [1]. Moreover, the three-unit PEG spacer imparts specific aqueous solubility and molecular flexibility characteristics that differ from longer or shorter PEG chains, directly impacting the physicochemical properties and biological performance of the final PROTAC or ADC construct .

Bromoacetamido-PEG3-C2-Boc (1807537-33-2): Quantitative Differentiation Evidence vs. Comparator Linkers


Thiol Reactivity: Bromoacetamido vs. Maleimide and Iodoacetate Functionalities

The bromoacetamido group on Bromoacetamido-PEG3-C2-Boc provides an intermediate thiol reactivity profile compared to other common electrophiles. In a comparative study of homo-bifunctional PEG derivatives, the relative reactivity order for thiol conjugation was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide [1]. This positions the bromoacetamido group as less reactive than maleimide but more reactive than acrylate, offering distinct kinetic advantages in controlled bioconjugation.

PROTAC Linker Thiol Conjugation Reaction Kinetics

pH-Dependent Conjugation: Optimal Range for Bromoacetamido vs. Maleimide

The bromoacetamido group exhibits a distinct pH optimum for thiol conjugation compared to the maleimide group. Bromoacetyl-functionalized reagents react with sulfhydryl groups at pH 8 or higher, whereas maleimide groups are chemoselective for thiols at pH 6.5 – 7.5 and lose selectivity at higher pH values . This difference allows Bromoacetamido-PEG3-C2-Boc to be used in workflows that require higher pH conditions, where maleimide may undergo hydrolysis or react with amines non-selectively.

Bioconjugation pH Stability Thiol-Selective Chemistry

PEG3 Spacer Solubility vs. Shorter (PEG2) and Longer (PEG4/PEG8) Linkers

The three-unit PEG (PEG3) spacer in Bromoacetamido-PEG3-C2-Boc contributes to aqueous solubility via its hydrophilic ethylene glycol backbone. The PEG spacer increases the aqueous solubility of the resulting compound compared to non-PEG linkers . This PEG3 spacer provides a calculated LogP of 0.7 [1], indicating balanced hydrophilicity. While direct comparative solubility data for the exact compound is not available in the literature, the PEG3 length represents a balance between sufficient solubility enhancement and maintaining appropriate molecular dimensions for optimal target engagement in PROTACs, where linker length critically influences ternary complex formation and degradation efficiency [2].

Aqueous Solubility PROTAC Linker Design Drug-Like Properties

Boc Protection: Orthogonality vs. Acid-Labile Deprotection in Multi-Step Synthesis

The Boc (tert-butyloxycarbonyl) protecting group on Bromoacetamido-PEG3-C2-Boc can be selectively removed under acidic conditions, while leaving the bromoacetamido group intact. This contrasts with Fmoc-protected analogs, which require basic conditions for deprotection that could prematurely hydrolyze the bromoacetamido moiety or other base-sensitive functional groups [1]. The t-butyl protected carboxyl group can be deprotected under acidic conditions , enabling sequential conjugation strategies where the bromoacetamido group is used for initial thiol coupling, followed by Boc deprotection to reveal a carboxylic acid for further amide bond formation.

Orthogonal Protection PROTAC Synthesis Solid-Phase Chemistry

Stability: Bromoacetamido-PEG3 Linker vs. Maleimide-PEG Conjugates

Bromoacetamido-containing PEG linkers demonstrate enhanced stability compared to maleimide-PEG constructs under certain conditions. While maleimide-thiol adducts can undergo retro-Michael addition or thiol exchange, leading to linker deconjugation in vivo, bromoacetamido-thiol conjugates form stable thioether bonds that are less prone to exchange [1]. A product description for a related compound states that 'Bromoacetamido-dPEG®11-azide is stable, unlike MAL-PEG-azide constructs, which are somewhat unstable' . This stability advantage is critical for applications requiring prolonged circulation or exposure to thiol-containing environments.

Linker Stability PROTAC ADC Hydrolysis

Molecular Dimensions: PEG3 Linker Length vs. PEG2, PEG4, and PEG8 in PROTAC Ternary Complex Formation

The three-unit PEG (PEG3) spacer in Bromoacetamido-PEG3-C2-Boc provides a specific molecular length and flexibility profile that influences PROTAC efficacy. In PROTAC design, linker length is a critical determinant of ternary complex formation between the target protein, the PROTAC, and the E3 ligase [1]. While no direct comparative data exists for this exact compound, studies on related PROTAC systems have demonstrated that linker length variations of just 2-3 PEG units can alter degradation efficiency by over 10-fold, with optimal lengths typically ranging from PEG2 to PEG6 depending on the specific protein pair [2]. The PEG3 spacer in this compound occupies a middle ground that is often optimal for initial linker screening campaigns.

PROTAC Linker Length Ternary Complex Protein Degradation Efficiency

Optimal Research and Industrial Application Scenarios for Bromoacetamido-PEG3-C2-Boc (1807537-33-2)


PROTAC Linker Screening Libraries Requiring Controlled Thiol Conjugation Kinetics

Bromoacetamido-PEG3-C2-Boc is ideally suited for inclusion in PROTAC linker libraries where the goal is to screen a range of linker lengths and functionalities to optimize ternary complex formation. The bromoacetamido group's intermediate reactivity profile (ranked lowest among common electrophiles) allows for controlled, chemoselective conjugation to thiol-containing E3 ligase ligands or target protein ligands without the rapid kinetics of maleimide that can lead to heterogeneous product mixtures. The PEG3 spacer provides a baseline length for initial screening, with the understanding that subsequent optimization may involve varying the PEG units (e.g., PEG2 to PEG6) to fine-tune degradation efficiency.

Multi-Step Synthesis of Heterobifunctional PROTACs Requiring Orthogonal Deprotection Strategies

This compound is optimal for synthetic workflows that involve sequential conjugation steps requiring orthogonal protecting groups. The Boc group can be selectively removed under acidic conditions after the bromoacetamido group has been conjugated to a thiol-containing ligand. This is particularly valuable when the target protein ligand contains base-sensitive functionalities (e.g., esters, certain amides) that would be compromised by the basic conditions required for Fmoc deprotection. The revealed carboxylic acid can then be activated and coupled to an amine-containing moiety, completing the heterobifunctional PROTAC construct.

ADC Payload Linker Design Where Maleimide Instability Is a Concern

In antibody-drug conjugate (ADC) development, the stability of the linker-payload attachment to the antibody is critical for minimizing premature payload release and off-target toxicity. Bromoacetamido-PEG3-C2-Boc, or its deprotected analog, can be used to construct ADC linkers where the bromoacetamido-thiol bond provides greater stability against thiol exchange than maleimide-based linkers . This is particularly relevant for ADCs with extended circulation times or those targeting tumor microenvironments rich in free thiols (e.g., from albumin or glutathione). The PEG3 spacer further contributes to aqueous solubility, facilitating conjugation to antibodies in aqueous buffers.

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